molecular formula C27H24N6O B10928186 6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928186
M. Wt: 448.5 g/mol
InChI Key: RFASUBIFRVJMLA-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, imidazole, and pyrazolo[3,4-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H24N6O/c1-17-25-23(27(34)29-20-10-12-21(13-11-20)32-15-14-28-18(32)2)16-24(19-8-9-19)30-26(25)33(31-17)22-6-4-3-5-7-22/h3-7,10-16,19H,8-9H2,1-2H3,(H,29,34)

InChI Key

RFASUBIFRVJMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C)C6=CC=CC=C6

Origin of Product

United States

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